molecular formula C14H12CaO5 B8022230 Calcium benzoate hydrate, AldrichCPR

Calcium benzoate hydrate, AldrichCPR

Cat. No.: B8022230
M. Wt: 300.32 g/mol
InChI Key: CSXXAEMYJQPQKV-UHFFFAOYSA-L
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Description

Calcium dibenzoate, also known as calcium benzoate, is the calcium salt of benzoic acid. It is commonly used as a preservative in the food industry due to its antimicrobial properties. The compound is recognized by its E number, E213, and is approved for use in the EU, USA, Australia, and New Zealand .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium dibenzoate can be synthesized by reacting calcium hydroxide or calcium carbonate with benzoic acid. The reaction typically involves dissolving benzoic acid in water and then adding calcium hydroxide or calcium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of calcium dibenzoate and water as a byproduct.

Industrial Production Methods

In industrial settings, calcium dibenzoate is produced by a similar method but on a larger scale. The process involves the controlled addition of calcium hydroxide or calcium carbonate to a benzoic acid solution under specific temperature and pH conditions to ensure maximum yield and purity. The product is then filtered, dried, and packaged for use.

Chemical Reactions Analysis

Types of Reactions

Calcium dibenzoate primarily undergoes substitution reactions due to the presence of the benzoate ion. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve reagents such as halogens or other electrophiles. The reaction conditions often include solvents like water or alcohol and may require heating.

    Complexation Reactions: Calcium dibenzoate can form complexes with various metal ions in the presence of ligands. These reactions usually occur in aqueous solutions and may require specific pH conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogens can produce halogenated benzoates, while complexation reactions can yield metal-benzoate complexes.

Scientific Research Applications

Calcium dibenzoate has a wide range of applications in scientific research:

Mechanism of Action

Calcium dibenzoate exerts its effects primarily through its antimicrobial properties. The benzoate ion disrupts the metabolic pathways of microorganisms, inhibiting their growth and reproduction. This action is particularly effective in acidic environments, which is why calcium dibenzoate is commonly used in acidic food products. The calcium ion plays a supportive role by enhancing the solubility and stability of the benzoate ion .

Comparison with Similar Compounds

Similar Compounds

    Sodium Benzoate: Another benzoate salt used as a preservative. It is more soluble in water compared to calcium dibenzoate.

    Potassium Benzoate: Similar to sodium benzoate but with different solubility and stability properties.

    Calcium Propionate: Used as a preservative but has different antimicrobial properties and applications.

Uniqueness

Calcium dibenzoate is unique in its balance of solubility, stability, and antimicrobial efficacy. It is preferred over other benzoate salts in certain applications due to its better solubility and safety profile .

Properties

IUPAC Name

calcium;dibenzoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O2.Ca.H2O/c2*8-7(9)6-4-2-1-3-5-6;;/h2*1-5H,(H,8,9);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXXAEMYJQPQKV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12CaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

2090-05-3
Record name Benzoic acid, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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